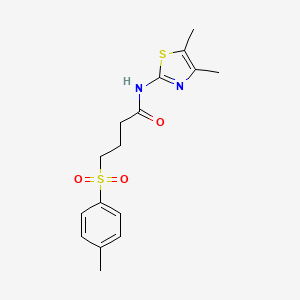
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide, commonly known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. MTT is a water-soluble compound that is widely used in cell viability assays, drug screening, and other applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds were found to offer significant protection against steel corrosion, surpassing previously reported benzothiazole family inhibitors in efficiency. Their adsorption onto surfaces provides a protective layer against corrosion, with experimental and theoretical analyses supporting their application (Hu et al., 2016).
Drug Development and Disease Treatment
- Thiazol derivatives have been explored for their role as inhibitors in drug development, particularly targeting cyclin-dependent kinase-2 (CDK2), a crucial enzyme in cell cycle regulation. Such compounds have shown promise in inhibiting CDK2, with implications for cancer therapy due to their antiproliferative and proapoptotic effects (Wang et al., 2004).
Cellular Biology
- Thiazolyl derivatives, specifically related to tetrazolium compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), have been extensively used in biological research to assess cell viability and cytotoxicity. These assays provide a colorimetric method to evaluate the proliferation, growth inhibition, and drug sensitivity of various cell types, including tumor cell lines (Scudiero et al., 1988).
Agricultural and Environmental Applications
- Certain dimethylpyrazole compounds have been evaluated for their role as nitrification inhibitors in agriculture, aiming to reduce nitrogen leaching and improve fertilizer efficiency. These studies highlight the potential environmental benefits of such inhibitors by reducing the negative impact of agricultural practices on water quality (Zerulla et al., 2001).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), interact with mitochondrial dehydrogenases . These enzymes play a crucial role in cellular respiration and energy production.
Mode of Action
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide likely interacts with its targets in a similar manner to the MTT compound. MTT is a water-soluble yellow dye that is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction product is a water-insoluble blue formazan, which must then be dissolved for calorimetric measurement .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that this compound may influence pathways related to cellular respiration and energy production, given its interaction with mitochondrial dehydrogenases .
Result of Action
Based on the known action of similar compounds, it can be inferred that this compound may influence cellular viability and proliferation, as indicated by the reduction of mtt to formazan .
Biochemische Analyse
Biochemical Properties
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is known to interact with various enzymes, proteins, and other biomolecules. It is reduced by mitochondrial dehydrogenases, a group of enzymes involved in the electron transport chain, to form a water-insoluble blue formazan . This reduction process is the basis for its use in cell viability assays, such as the MTT assay .
Cellular Effects
The effects of this compound on cells are primarily observed through its reduction to formazan. The rate of this reduction process can serve as an indicator of cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction by mitochondrial dehydrogenases. This reduction process is dependent on the metabolic activity of the cell, with more metabolically active cells producing more formazan . The formazan product is then dissolved for calorimetric measurement, providing a quantitative measure of cell viability .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, the rate of formazan production is linear with time over a period of 30 minutes to 2 hours . The stability, degradation, and long-term effects of this compound in in vitro or in vivo studies have not been extensively studied.
Metabolic Pathways
This compound is involved in the electron transport chain through its interaction with mitochondrial dehydrogenases . Detailed information on other metabolic pathways, enzymes, or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, is currently unavailable.
Transport and Distribution
It is known that the compound is taken up by cells and reduced to formazan, but the specific transporters or binding proteins involved in this process, as well as its localization or accumulation within cells, have not been extensively studied .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it is reduced by mitochondrial dehydrogenases to form formazan . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable.
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-11-6-8-14(9-7-11)23(20,21)10-4-5-15(19)18-16-17-12(2)13(3)22-16/h6-9H,4-5,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHONPSLISHZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

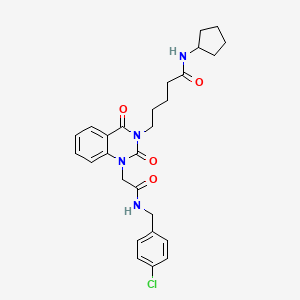
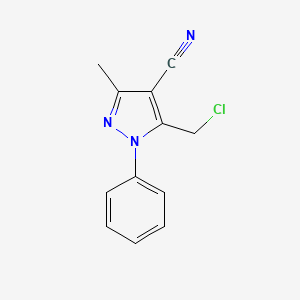
![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)
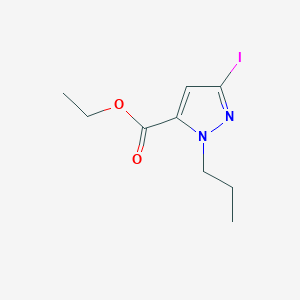



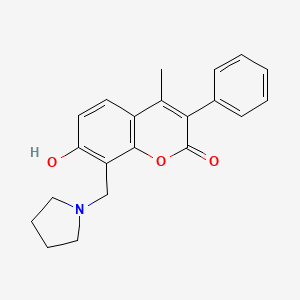
![2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2833735.png)
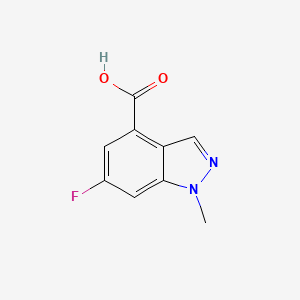
![benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2833739.png)
![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833740.png)

![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)